21-Desacetyl Amcinonide-D4
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Overview
Description
21-Desacetyl Amcinonide-D4 is a synthetic corticosteroid derivative used primarily in scientific research. It is a deuterated form of 21-Desacetyl Amcinonide, which means that some of the hydrogen atoms in the molecule are replaced with deuterium. This compound is often used in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Desacetyl Amcinonide-D4 involves multiple steps, starting from the parent compound Amcinonide. The process typically includes deacetylation and deuteration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
21-Desacetyl Amcinonide-D4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
21-Desacetyl Amcinonide-D4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays
Mechanism of Action
The mechanism of action of 21-Desacetyl Amcinonide-D4 involves its interaction with specific molecular targets, such as phospholipase A2 inhibitory proteins. These interactions lead to the inhibition of the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes. The compound exerts its effects by modulating these pathways, thereby reducing inflammation and related symptoms .
Comparison with Similar Compounds
Similar Compounds
Amcinonide: The parent compound, used as a topical corticosteroid.
Triamcinolone Acetonide: Another corticosteroid with similar anti-inflammatory properties.
Fluocinolone Acetonide: A corticosteroid used in dermatology.
Uniqueness
21-Desacetyl Amcinonide-D4 is unique due to its deuterated structure, which enhances its stability and allows for more precise analytical measurements in research applications. This makes it particularly valuable in studies requiring high accuracy and reproducibility .
Properties
Molecular Formula |
C26H33FO6 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-1',1',2',2'-tetradeuterio-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,4'-cyclopentane]-16-one |
InChI |
InChI=1S/C26H33FO6/c1-22-10-7-16(29)11-15(22)5-6-17-18-12-21-26(20(31)14-28,33-24(32-21)8-3-4-9-24)23(18,2)13-19(30)25(17,22)27/h7,10-11,17-19,21,28,30H,3-6,8-9,12-14H2,1-2H3/t17-,18-,19-,21+,22-,23-,25-,26+/m0/s1/i3D2,4D2 |
InChI Key |
FLDUYPKFSAAGBK-RWAHXCHUSA-N |
Isomeric SMILES |
[2H]C1(CC2(CC1([2H])[2H])O[C@@H]3C[C@H]4[C@@H]5CCC6=CC(=O)C=C[C@@]6([C@]5([C@H](C[C@@]4([C@@]3(O2)C(=O)CO)C)O)F)C)[2H] |
Canonical SMILES |
CC12CC(C3(C(C1CC4C2(OC5(O4)CCCC5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O |
Origin of Product |
United States |
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